molecular formula C21H21ClN4O2 B3034317 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine CAS No. 156336-87-7

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine

Cat. No.: B3034317
CAS No.: 156336-87-7
M. Wt: 396.9 g/mol
InChI Key: PKBSWSHIWDZTNJ-UHFFFAOYSA-N
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Description

The compound “4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine” is a chemical compound with the molecular formula C14H16ClN3. It has a molecular weight of 261.75 . The compound is achiral and does not exhibit optical activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: ClC1=CC=C(C=C1)C1=NNC(=C1)C1CCNCC1 . This notation provides a way to represent the structure of the compound in a linear format .

Scientific Research Applications

PET Imaging Agent Development

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine and its derivatives have been explored as potential imaging agents for positron emission tomography (PET). For instance, Kumar et al. (2004) synthesized a compound for imaging CB1 receptors using PET, demonstrating selective labeling of CB1 receptors in postmortem human brain sections (Kumar et al., 2004).

Ligand Development for Dopamine Receptors

Rowley et al. (1997) identified a compound as a human dopamine D4 (hD4) receptor ligand with moderate affinity and selectivity over human D2 (hD2) receptors, highlighting the role of these compounds in studying dopamine receptor-related functions (Rowley et al., 1997).

Exploration in Cannabinoid Receptor Antagonism

Compounds related to this compound have been studied for their interaction with the CB1 cannabinoid receptor. Shim et al. (2002) performed conformational and 3D-quantitative structure-activity relationship (QSAR) models, suggesting potential applications in cannabinoid receptor research (Shim et al., 2002).

Anticancer Applications

Compounds with a similar structure have been investigated for their potential in treating cancer. For example, a study by ロバート ヘンリー, ジェームズ (2006) indicated that certain derivatives could inhibit Aurora A, a kinase associated with cancer progression (ロバート ヘンリー, ジェームズ, 2006).

Synthesis and Biological Evaluation

Ravula et al. (2016) focused on the synthesis and biological evaluation of derivatives, including assessment for anti-inflammatory and antibacterial activities. This research demonstrates the compound's utility in developing new therapeutic agents (Ravula et al., 2016).

Future Directions

Given the lack of specific information about this compound, future research could focus on elucidating its synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, the compound could be evaluated for potential biological activities, similar to related compounds .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-18-5-3-16(4-6-18)20-13-21(24-23-20)17-9-11-25(12-10-17)14-15-1-7-19(8-2-15)26(27)28/h1-8,13,17H,9-12,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSWSHIWDZTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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